2-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]-benzenecarboxylic acid
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Overview
Description
2-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]-benzenecarboxylic acid is a chemical compound with the molecular formula C₁₀H₉F₃O₃S and a molecular weight of 266.24 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group, a hydroxyl group, and a sulfanyl group attached to a benzenecarboxylic acid moiety. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]-benzenecarboxylic acid typically involves the reaction of 3,3,3-trifluoro-2-hydroxypropyl thiol with benzenecarboxylic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as a palladium catalyst in an organic solvent . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives.
Scientific Research Applications
2-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]-benzenecarboxylic acid is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies involving fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in biochemical research, particularly in studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]-benzenecarboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The hydroxyl and sulfanyl groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds to 2-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]-benzenecarboxylic acid include:
3,3,3-Trifluoro-2,2-dimethylpropionic acid: Used in the synthesis of inhibitors for enzymes like neutrophil elastase.
2,3,3,3-Tetrafluoropropionic acid: Known for its applications in organic synthesis and material science.
2-[(2-Hydroxy-3,3,3-trifluoroprop-1-yl)thio]benzoic acid: A close structural analog with similar chemical properties.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct reactivity and interaction profiles, making it a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
2-(3,3,3-trifluoro-2-hydroxypropyl)sulfanylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3S/c11-10(12,13)8(14)5-17-7-4-2-1-3-6(7)9(15)16/h1-4,8,14H,5H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKOZTHXABATEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SCC(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301214376 |
Source
|
Record name | 2-[(3,3,3-Trifluoro-2-hydroxypropyl)thio]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301214376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886361-21-3 |
Source
|
Record name | 2-[(3,3,3-Trifluoro-2-hydroxypropyl)thio]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886361-21-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(3,3,3-Trifluoro-2-hydroxypropyl)thio]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301214376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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